(Z)-2-chloro-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzamide
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Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found to have various biological activities and are part of many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives can often be synthesized through 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides with activated olefins . This is a common method for the formation of spirocyclic oxindoles .Molecular Structure Analysis
The molecular structure of this compound likely includes a spirooxindole scaffold, which is a common structure in many biologically active compounds . The compound also contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen in the ring .Future Directions
Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the biological activity of this compound could be investigated, given the known biological activities of many indole derivatives .
Properties
IUPAC Name |
2-chloro-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O3S2/c19-11-7-3-1-5-9(11)15(23)21-22-17(25)14(27-18(22)26)13-10-6-2-4-8-12(10)20-16(13)24/h1-8,25H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOGUBYSTXKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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